2H-Pyran-2-one, 5,6-dihydro-5-hydroxy-6-[(1E,4S,5S,6S,7Z,9Z,11E)-6-hydroxy-5-methyl-4-(phosphonooxy)-1,7,9,11-heptadecatetraen-1-yl]-, sodium salt (1:1), (5S,6S)-
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Overview
Description
2H-Pyran-2-one, 5,6-dihydro-5-hydroxy-6-[(1E,4S,5S,6S,7Z,9Z,11E)-6-hydroxy-5-methyl-4-(phosphonooxy)-1,7,9,11-heptadecatetraen-1-yl]-, sodium salt (1:1), (5S,6S)- is a fungal metabolite originally isolated from Streptomyces roseiscleroticus. It is known for its potent antifungal and antitumor properties. The compound has a molecular formula of C23H34NaO8P and a molecular weight of 492.5 g/mol . 2H-Pyran-2-one, 5,6-dihydro-5-hydroxy-6-[(1E,4S,5S,6S,7Z,9Z,11E)-6-hydroxy-5-methyl-4-(phosphonooxy)-1,7,9,11-heptadecatetraen-1-yl]-, sodium salt (1:1), (5S,6S)- is particularly notable for its cytotoxic effects on various cancer cell lines, making it a subject of interest in cancer research .
Mechanism of Action
Target of Action
Sultriecin, also known as 2H-Pyran-2-one, 5,6-dihydro-5-hydroxy-6-[(1E,4S,5S,6S,7Z,9Z,11E)-6-hydroxy-5-methyl-4-(phosphonooxy)-1,7,9,11-heptadecatetraen-1-yl]-, sodium salt (1:1), (5S,6S)-, primarily targets Protein Phosphatase 2A (PP2A) . PP2A is a major serine/threonine phosphatase in cells and plays a crucial role in many cellular processes.
Mode of Action
Sultriecin interacts with its target, PP2A, and acts as an effective and selective inhibitor . This interaction results in the inhibition of the phosphatase activity of PP2A, thereby affecting the phosphorylation state of its substrate proteins .
Result of Action
The inhibition of PP2A by Sultriecin can lead to altered phosphorylation states of many proteins, potentially affecting various cellular processes. This mechanism of action is responsible for its antitumor activity .
Preparation Methods
The synthesis of 2H-Pyran-2-one, 5,6-dihydro-5-hydroxy-6-[(1E,4S,5S,6S,7Z,9Z,11E)-6-hydroxy-5-methyl-4-(phosphonooxy)-1,7,9,11-heptadecatetraen-1-yl]-, sodium salt (1:1), (5S,6S)- involves several key steps. The total synthesis of 2H-Pyran-2-one, 5,6-dihydro-5-hydroxy-6-[(1E,4S,5S,6S,7Z,9Z,11E)-6-hydroxy-5-methyl-4-(phosphonooxy)-1,7,9,11-heptadecatetraen-1-yl]-, sodium salt (1:1), (5S,6S)- was first reported by Boger and colleagues. The synthetic route includes:
Coupling of an acetylene and an acyl chloride: This step is typically performed using palladium catalysis.
Diastereoselective oxidative ring expansion: This involves the use of a base and N-bromosuccinimide (NBS) to expand a hydroxy-furan ring.
Installation of the triene unit: This is achieved through a chelation-controlled cuprate addition, which installs the sensitive Z,Z,E-triene unit.
Chemical Reactions Analysis
2H-Pyran-2-one, 5,6-dihydro-5-hydroxy-6-[(1E,4S,5S,6S,7Z,9Z,11E)-6-hydroxy-5-methyl-4-(phosphonooxy)-1,7,9,11-heptadecatetraen-1-yl]-, sodium salt (1:1), (5S,6S)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in 2H-Pyran-2-one, 5,6-dihydro-5-hydroxy-6-[(1E,4S,5S,6S,7Z,9Z,11E)-6-hydroxy-5-methyl-4-(phosphonooxy)-1,7,9,11-heptadecatetraen-1-yl]-, sodium salt (1:1), (5S,6S)-.
Common reagents used in these reactions include palladium catalysts, bases, and N-bromosuccinimide. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2H-Pyran-2-one, 5,6-dihydro-5-hydroxy-6-[(1E,4S,5S,6S,7Z,9Z,11E)-6-hydroxy-5-methyl-4-(phosphonooxy)-1,7,9,11-heptadecatetraen-1-yl]-, sodium salt (1:1), (5S,6S)- has a wide range of scientific research applications:
Comparison with Similar Compounds
2H-Pyran-2-one, 5,6-dihydro-5-hydroxy-6-[(1E,4S,5S,6S,7Z,9Z,11E)-6-hydroxy-5-methyl-4-(phosphonooxy)-1,7,9,11-heptadecatetraen-1-yl]-, sodium salt (1:1), (5S,6S)- is structurally similar to other triene antibiotics, such as fostriecin and cytostatin. it is unique in its specific antifungal and antitumor activities . Unlike fostriecin, 2H-Pyran-2-one, 5,6-dihydro-5-hydroxy-6-[(1E,4S,5S,6S,7Z,9Z,11E)-6-hydroxy-5-methyl-4-(phosphonooxy)-1,7,9,11-heptadecatetraen-1-yl]-, sodium salt (1:1), (5S,6S)- does not inhibit protein phosphatase 2A (PP2A), which highlights its distinct mechanism of action .
Similar compounds include:
Fostriecin: Known for its inhibition of PP2A and antitumor activity.
Cytostatin: Another triene antibiotic with similar structural features but different biological activities.
2H-Pyran-2-one, 5,6-dihydro-5-hydroxy-6-[(1E,4S,5S,6S,7Z,9Z,11E)-6-hydroxy-5-methyl-4-(phosphonooxy)-1,7,9,11-heptadecatetraen-1-yl]-, sodium salt (1:1), (5S,6S)-’s unique properties make it a valuable compound for further research and potential therapeutic applications.
Properties
CAS No. |
131774-59-9 |
---|---|
Molecular Formula |
C23H34NaO8P |
Molecular Weight |
492.5 g/mol |
IUPAC Name |
sodium;[(1E,4S,5S,6S,7Z,9Z,11E)-6-hydroxy-1-[(2S,3S)-3-hydroxy-6-oxo-2,3-dihydropyran-2-yl]-5-methylheptadeca-1,7,9,11-tetraen-4-yl] hydrogen phosphate |
InChI |
InChI=1S/C23H35O8P.Na/c1-3-4-5-6-7-8-9-10-11-13-19(24)18(2)21(31-32(27,28)29)14-12-15-22-20(25)16-17-23(26)30-22;/h7-13,15-22,24-25H,3-6,14H2,1-2H3,(H2,27,28,29);/q;+1/p-1/b8-7+,10-9-,13-11-,15-12+;/t18-,19-,20-,21-,22-;/m0./s1 |
InChI Key |
KLPJUUCINBGPOY-CRKRICINSA-M |
SMILES |
CCCCCC=CC=CC=CC(C(C)C(CC=CC1C(C=CC(=O)O1)O)OS(=O)(=O)O)O |
Isomeric SMILES |
CCCCC/C=C/C=C\C=C/[C@@H]([C@H](C)[C@H](C/C=C/[C@H]1[C@H](C=CC(=O)O1)O)OP(=O)(O)[O-])O.[Na+] |
Canonical SMILES |
CCCCCC=CC=CC=CC(C(C)C(CC=CC1C(C=CC(=O)O1)O)OP(=O)(O)[O-])O.[Na+] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Phostriecin; Sultriecin |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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